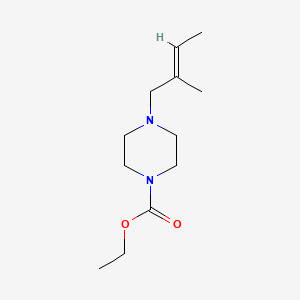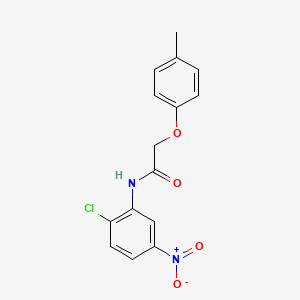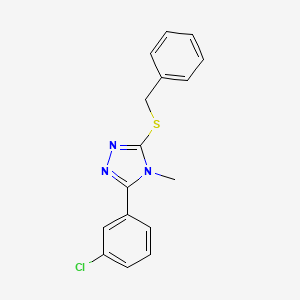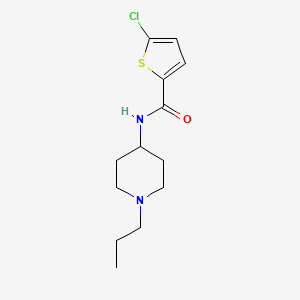
ethyl 4-(2-methyl-2-buten-1-yl)-1-piperazinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(2-methyl-2-buten-1-yl)-1-piperazinecarboxylate, also known as EMBC, is a chemical compound that has been used in scientific research for various purposes. It is a piperazine derivative that has been synthesized using different methods, including the Mannich reaction and the Kabachnik-Fields reaction. EMBC has been found to have several biochemical and physiological effects, making it a useful tool for researchers in the field of pharmacology.
作用机制
The mechanism of action of ethyl 4-(2-methyl-2-buten-1-yl)-1-piperazinecarboxylate is not fully understood, but it is believed to involve the modulation of GABA receptor activity. GABA receptors are ionotropic receptors that are involved in the regulation of neuronal excitability. When GABA binds to these receptors, it causes the influx of chloride ions, which hyperpolarizes the neuron and reduces its excitability. ethyl 4-(2-methyl-2-buten-1-yl)-1-piperazinecarboxylate has been found to have a high affinity for GABA receptors, and it is believed to enhance the activity of these receptors, leading to increased inhibition of neuronal activity.
Biochemical and Physiological Effects
ethyl 4-(2-methyl-2-buten-1-yl)-1-piperazinecarboxylate has been found to have several biochemical and physiological effects, including the modulation of GABA receptor activity, the inhibition of dopamine release, and the reduction of locomotor activity. ethyl 4-(2-methyl-2-buten-1-yl)-1-piperazinecarboxylate has been found to enhance the activity of GABA receptors, leading to increased inhibition of neuronal activity. It has also been found to inhibit dopamine release, which is involved in the regulation of reward and motivation. This makes ethyl 4-(2-methyl-2-buten-1-yl)-1-piperazinecarboxylate a potential candidate for the treatment of certain psychiatric disorders, such as schizophrenia.
实验室实验的优点和局限性
Ethyl 4-(2-methyl-2-buten-1-yl)-1-piperazinecarboxylate has several advantages for lab experiments, including its high affinity for GABA receptors, its ability to inhibit dopamine release, and its potential as a tool for studying the mechanism of action of certain drugs. However, ethyl 4-(2-methyl-2-buten-1-yl)-1-piperazinecarboxylate also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions. These limitations must be taken into account when designing experiments using ethyl 4-(2-methyl-2-buten-1-yl)-1-piperazinecarboxylate.
未来方向
There are several future directions for research involving ethyl 4-(2-methyl-2-buten-1-yl)-1-piperazinecarboxylate, including the development of new synthetic methods for producing ethyl 4-(2-methyl-2-buten-1-yl)-1-piperazinecarboxylate, the investigation of its potential as a therapeutic agent for psychiatric disorders, and the use of ethyl 4-(2-methyl-2-buten-1-yl)-1-piperazinecarboxylate as a tool for studying the mechanism of action of other drugs. Additionally, further studies are needed to fully understand the mechanism of action of ethyl 4-(2-methyl-2-buten-1-yl)-1-piperazinecarboxylate and its potential side effects.
合成方法
Ethyl 4-(2-methyl-2-buten-1-yl)-1-piperazinecarboxylate can be synthesized using different methods, including the Mannich reaction and the Kabachnik-Fields reaction. The Mannich reaction involves the condensation of a primary or secondary amine with a carbonyl compound and a formaldehyde source. In the case of ethyl 4-(2-methyl-2-buten-1-yl)-1-piperazinecarboxylate, the primary amine piperazine is condensed with ethyl acetoacetate and formaldehyde to form the intermediate compound, which is then treated with 2-methyl-2-buten-1-ol to yield ethyl 4-(2-methyl-2-buten-1-yl)-1-piperazinecarboxylate. The Kabachnik-Fields reaction involves the reaction of an amine with an aldehyde and a phosphonate to form an imine intermediate, which is then treated with an alkene to yield the final product.
科学研究应用
Ethyl 4-(2-methyl-2-buten-1-yl)-1-piperazinecarboxylate has been used in scientific research for various purposes, including as a ligand for GABA receptors, as a potential antipsychotic agent, and as a tool for studying the mechanism of action of certain drugs. ethyl 4-(2-methyl-2-buten-1-yl)-1-piperazinecarboxylate has been found to have a high affinity for GABA receptors, which are involved in the regulation of neuronal excitability. This makes ethyl 4-(2-methyl-2-buten-1-yl)-1-piperazinecarboxylate a useful tool for studying the effects of GABA receptor activation and inhibition on neuronal activity.
属性
IUPAC Name |
ethyl 4-[(E)-2-methylbut-2-enyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-4-11(3)10-13-6-8-14(9-7-13)12(15)16-5-2/h4H,5-10H2,1-3H3/b11-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVYYGPSMGVJEL-NYYWCZLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(=CC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)C/C(=C/C)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(4-chlorophenyl)thio]amino}-1,3-thiazole](/img/structure/B5832103.png)
![N-[2-(4-morpholinyl)ethyl]-3-(2-thienyl)acrylamide](/img/structure/B5832108.png)
![2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5832114.png)


![2-[(4-biphenylylcarbonyl)amino]benzoic acid](/img/structure/B5832131.png)
![9-methoxy-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromen-2-one](/img/structure/B5832141.png)

![2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B5832149.png)
![(2-chlorobenzyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5832150.png)
![N-[4-(difluoromethoxy)phenyl]-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5832152.png)
![6-ethyl-3-[2-oxo-2-(1-piperidinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5832158.png)
![1-(2-fluorophenyl)-4-[3-(phenylthio)propanoyl]piperazine](/img/structure/B5832161.png)
![N-(5-chloro-2-methylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5832166.png)